2-Methyl-1H-benzimidazole-6-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFXCWQGPKWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589592 | |
| Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181473-23-4 | |
| Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride typically involves the sulfonation of 2-Methyl-1H-benzimidazole. One common method is to react 2-Methyl-1H-benzimidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
2-Methyl-1H-benzimidazole+Chlorosulfonic acid→2-Methyl-1H-benzimidazole-6-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzimidazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Oxidized or reduced benzimidazole derivatives: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
Pharmacological Applications
The compound's derivatives have been extensively studied for their pharmacological activities, particularly in the development of analgesics and anti-inflammatory agents. Recent literature highlights several studies showcasing the bioactivity of benzimidazole derivatives, including those derived from 2-methyl-1H-benzimidazole-6-sulfonyl chloride:
- Analgesic Activity : A series of benzimidazole derivatives demonstrated significant analgesic effects. For instance, compounds synthesized from this scaffold exhibited reduced pain responses in animal models when compared to standard analgesics like aspirin .
- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Specific compounds showed up to 97.6% reduction in edema compared to standard drugs such as rofecoxib .
- Antimicrobial Properties : The antimicrobial efficacy of derivatives against various bacterial strains has been documented, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Studies have reported that derivatives of this compound possess anticancer properties, particularly against human colorectal carcinoma cell lines. Some compounds demonstrated IC50 values lower than that of established chemotherapeutics like 5-fluorouracil .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various benzimidazole derivatives synthesized from this compound on HCT116 colorectal cancer cells. The most potent compounds exhibited IC50 values of 4.53 µM and 5.85 µM, outperforming the standard drug, indicating a promising avenue for cancer therapy development .
Case Study 2: Anti-inflammatory Screening
In another study focusing on anti-inflammatory properties, several derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain compounds had an IC50 range between 8–13.7 µM for COX-2 inhibition, highlighting their potential as anti-inflammatory agents .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Compound N9 | Anticancer | HCT116 | 4.53 µM |
| Compound N18 | Anticancer | HCT116 | 5.85 µM |
| Compound X | Anti-inflammatory | COX-2 | 8–13.7 µM |
| Compound Y | Analgesic | Pain model (animal study) | Significant reduction |
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzimidazole-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various bioactive compounds, where the sulfonamide linkage plays a crucial role in the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences, molecular weights (MW), and functional properties of 2-methyl-1H-benzimidazole-6-sulfonyl chloride and analogous compounds:
*Estimated based on analogous compounds.
Physicochemical Properties
- Solubility : Sulfonyl chlorides are generally less water-soluble than sulfonic acids due to reduced polarity. However, the methyl group in the target compound may improve lipid solubility compared to bulkier substituents (e.g., 2-n-butyl derivatives).
- Stability : Sulfonyl chlorides are prone to hydrolysis, requiring anhydrous storage conditions. In contrast, sulfonic acids (e.g., Ensulizole) are more stable but less reactive .
Biological Activity
2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including both methyl and sulfonyl chloride groups. These characteristics impart distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-Methyl-1H-benzimidazole with chlorosulfonic acid. This process is usually conducted under controlled conditions to maximize yield and minimize decomposition:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₂S |
| Molecular Weight | 233.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to form sulfonamide bonds through nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles such as amines, resulting in the formation of sulfonamide derivatives that exhibit various biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that synthesized benzimidazole derivatives displayed potent activity against a range of bacterial strains, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity . The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis.
Carbonic Anhydrase Inhibition
Another area of research focuses on the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes. Novel benzimidazole derivatives have been synthesized that demonstrate selective inhibition against specific CA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .
Case Studies
- Antimicrobial Study : A series of 2-substituted benzimidazoles were evaluated for their antimicrobial efficacy against several pathogens. The results indicated that modifications at the 6-position significantly enhanced activity against resistant strains .
- Cytotoxicity Assessment : A study assessing the cytotoxic effects on cancer cell lines revealed that compounds derived from this compound exhibited IC50 values ranging from 15.1 µM to 20.7 µM against HeLa and MCF-7 cells, indicating promising anticancer activity .
- Enzyme Inhibition : Research into enzyme inhibitors highlighted that certain derivatives effectively inhibited carbonic anhydrases with IC50 values in low micromolar ranges, showcasing their potential as therapeutic agents in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal solvent systems and reaction conditions for synthesizing 2-Methyl-1H-benzimidazole-6-sulfonyl chloride with high purity?
- Methodological Answer : Solvent-free reductive amination is a preferred method to minimize side reactions. For example, refluxing in absolute alcohol under controlled conditions (4 hours at 80–90°C) with hydrazine hydrate yields intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide, as validated by TLC monitoring (chloroform:methanol, 7:3 ratio) . Purification via ice-water precipitation ensures removal of unreacted reagents.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the sulfonyl chloride group in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond angles (e.g., C–S–N linkages at ~105.5–108.2°) and torsional parameters (e.g., 180.0° rotation in C4–C3A–C7A–N1) . Complement with / NMR to confirm proton environments (e.g., methyl and sulfonyl groups) and FT-IR for S=O stretching vibrations (~1350 cm) .
Q. What purification strategies are recommended post-synthesis to isolate this compound?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates sulfonamide byproducts. Recrystallization in ethanol/water mixtures improves purity, as demonstrated in analogous benzimidazole derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations analyze electrophilic centers (e.g., sulfonyl chloride's S=O polarization) and frontier molecular orbitals. Compare activation energies for substitutions with amines or thiols to prioritize synthetic routes . Validate predictions with kinetic studies (e.g., monitoring reaction rates via HPLC) .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results during structural validation?
- Methodological Answer : Cross-validate XRD-derived bond lengths (e.g., C–S at 1.76 Å) with - HMBC NMR to confirm nitrogen hybridization. For torsional discrepancies (e.g., planar vs. non-planar benzimidazole rings), use variable-temperature XRD to assess thermal motion effects .
Q. How does pH influence the hydrolytic stability of this compound, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies (pH 1–13, 25–60°C) with LC-MS monitoring. Under acidic conditions, hydrolysis yields sulfonic acid derivatives, while alkaline conditions promote ring-opening. Quantify degradation kinetics using Arrhenius plots .
Q. What role does this compound play in designing kinase inhibitors, and how can bioactivity be validated experimentally?
- Methodological Answer : The sulfonyl chloride group acts as an electrophilic "warhead" for covalent binding to kinase active sites (e.g., ATP-binding pockets). Use in vitro enzyme inhibition assays (IC determination) and X-ray co-crystallography to confirm target engagement, as seen in benzimidazole-based inhibitors .
Data Analysis and Experimental Design
Q. How should researchers design experiments to optimize the synthesis yield while minimizing byproducts?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables: temperature (60–100°C), solvent polarity (ethanol vs. DMF), and stoichiometry. Response surface methodology identifies optimal conditions, reducing trials by 40–60% compared to one-factor-at-a-time approaches .
Q. What analytical workflows are recommended for identifying trace impurities in this compound batches?
- Methodological Answer : Combine HPLC-DAD/ELSD for non-chromophoric impurities and high-resolution MS/MS for structural elucidation. Quantify residual solvents (e.g., DCM) via headspace GC-MS, adhering to ICH Q3C guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
